3-Chloro-4-fluoro-4'-methyl-1,1'-biphenyl
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Overview
Description
3-Chloro-4-fluoro-4’-methyl-1,1’-biphenyl is an organic compound with the molecular formula C13H10ClF It is a derivative of biphenyl, where the biphenyl core is substituted with chlorine, fluorine, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-Chloro-4-fluoro-4’-methyl-1,1’-biphenyl involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid. The reaction conditions are generally mild and can tolerate a variety of functional groups .
Industrial Production Methods
In an industrial setting, the production of 3-Chloro-4-fluoro-4’-methyl-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-fluoro-4’-methyl-1,1’-biphenyl can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typical.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of biphenyl derivatives with different functional groups .
Scientific Research Applications
3-Chloro-4-fluoro-4’-methyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 3-Chloro-4-fluoro-4’-methyl-1,1’-biphenyl exerts its effects depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with specific enzymes or receptors, influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1,1’-biphenyl: Similar structure but lacks the fluorine and methyl groups.
4-Fluoro-1,1’-biphenyl: Similar structure but lacks the chlorine and methyl groups.
4-Methyl-1,1’-biphenyl: Similar structure but lacks the chlorine and fluorine atoms.
Uniqueness
3-Chloro-4-fluoro-4’-methyl-1,1’-biphenyl is unique due to the presence of all three substituents (chlorine, fluorine, and methyl group) on the biphenyl core. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C13H10ClF |
---|---|
Molecular Weight |
220.67 g/mol |
IUPAC Name |
2-chloro-1-fluoro-4-(4-methylphenyl)benzene |
InChI |
InChI=1S/C13H10ClF/c1-9-2-4-10(5-3-9)11-6-7-13(15)12(14)8-11/h2-8H,1H3 |
InChI Key |
WLIWREADAYDBIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
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